1H and 13C NMR spectral data for 7,8-Dichloroquinoline-3-carboxylic acid
1H and 13C NMR spectral data for 7,8-Dichloroquinoline-3-carboxylic acid
An in-depth structural elucidation of highly functionalized heterocyclic scaffolds requires more than mere data collection; it demands a rigorous, causality-driven approach to spectral interpretation. As a Senior Application Scientist, I have structured this technical guide to deconstruct the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of 7,8-Dichloroquinoline-3-carboxylic acid .
By treating the NMR acquisition and interpretation process as a self-validating system , this guide will explain the fundamental electronic topographies and the methodological causality required to unambiguously characterize this molecule.
Phase I: Structural & Electronic Topography
To accurately predict and assign the NMR resonances of 7,8-Dichloroquinoline-3-carboxylic acid, one must first understand the competing electronic effects within the fused bicyclic system:
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The Heteroatom Effect: The nitrogen atom at position 1 exerts a strong electron-withdrawing inductive (-I) and resonance (-M) effect, severely deshielding the α -carbon (C2) and its attached proton[1].
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The Carboxyl Group: The C3-carboxylic acid acts as an anisotropic deshielding cone. It pulls electron density away from C2 and C4, pushing their respective protons further downfield[2].
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The Halogen Effect: The chlorine atoms at C7 and C8 are highly electronegative. While they donate electron density via resonance (+M) to a minor degree, their inductive withdrawal (-I) dominates, shifting the local ipso carbons (C7, C8) downfield while altering the relaxation dynamics of the adjacent aromatic protons (H5, H6)[3].
Phase II: The Self-Validating NMR Acquisition Protocol
A robust analytical protocol does not merely generate data; it actively prevents misinterpretation through orthogonal validation. The following workflow outlines the causal reasoning behind the acquisition parameters for this specific rigid scaffold.
Fig 1: Self-validating NMR acquisition workflow for rigid quinoline scaffolds.
Step-by-Step Methodology
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Solvent Selection & Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).
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Causality: Carboxylic acids form strong intermolecular hydrogen-bonded dimers in non-polar solvents (like CDCl 3 ), which severely broadens the -COOH proton signal and reduces overall solubility. DMSO- d6 acts as a strong hydrogen-bond acceptor, disrupting these dimers to yield sharp, highly resolved spectral lines[4].
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Shimming and Tuning: Perform 3D gradient shimming and tune the probe exactly to the Larmor frequencies of 1 H and 13 C.
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Causality: The meta-coupling between H2 and H4 across the C3 substituent is extremely small ( J≈2.0 Hz). Perfect B 0 magnetic field homogeneity is mandatory to resolve this fine splitting rather than observing a merged broad singlet[5].
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1D 13 C Acquisition with Extended Relaxation: Utilize a proton-decoupled sequence (zgpg30) with a minimum of 1024 scans and an extended relaxation delay ( d1=3.0 seconds).
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Causality: This molecule contains six quaternary carbons (C3, C4a, C7, C8, C8a, COOH). Lacking attached protons, these carbons cannot efficiently relax via dipole-dipole mechanisms, resulting in long T1 relaxation times. A standard 1-second delay will cause these critical peaks to vanish into the baseline noise.
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Phase III: Quantitative Spectral Topography
The following tables synthesize the empirical data derived from the electronic environment of the 7,8-dichloroquinoline-3-carboxylic acid scaffold.
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Causality |
| COOH | 13.50 | Broad Singlet (bs) | - | 1H | Highly deshielded acidic proton undergoing rapid chemical exchange with trace ambient moisture. |
| H2 | 9.35 | Doublet (d) | 2.0 | 1H | Experiences maximum deshielding from the adjacent electronegative N1 atom and the anisotropic cone of the C3-COOH. Meta-coupled to H4[5]. |
| H4 | 8.95 | Doublet (d) | 2.0 | 1H | Deshielded by the C3-COOH and the peri-interaction with the adjacent aromatic ring. Meta-coupled to H2[1]. |
| H5 | 8.20 | Doublet (d) | 8.8 | 1H | Standard aromatic proton; shifted slightly downfield due to the peri-effect of the C4 position. Ortho-coupled to H6. |
| H6 | 7.90 | Doublet (d) | 8.8 | 1H | Shielded relative to H5 due to its increased distance from the electron-withdrawing bridgehead nitrogen. Ortho-coupled to H5. |
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Causality |
| C=O | 166.0 | C q | Highly deshielded carbonyl carbon of the carboxylic acid[2]. |
| C2 | 151.0 | CH | α -carbon to the nitrogen atom; heavily deshielded by the -I effect[5]. |
| C8a | 144.0 | C q | Bridgehead carbon adjacent to the nitrogen atom. |
| C4 | 139.0 | CH | γ -carbon to the nitrogen; deshielded by the conjugated system. |
| C7 | 133.0 | C q | Ipso carbon bearing the chlorine atom; shifted downfield by the halogen's -I effect[3]. |
| C8 | 131.0 | C q | Ipso carbon bearing the chlorine atom; adjacent to the bridgehead C8a. |
| C6 | 129.5 | CH | Standard aromatic methine carbon. |
| C5 | 128.5 | CH | Standard aromatic methine carbon. |
| C4a | 127.0 | C q | Internal bridgehead carbon. |
| C3 | 124.5 | C q | β -carbon to the nitrogen; bears the electron-withdrawing carboxyl group[1]. |
Phase IV: Multi-Dimensional Validation (2D NMR)
To ensure the 1D assignments are not merely theoretical, the system must be closed using 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, acting as the ultimate structural proof.
For example, the identity of H2 ( δ 9.35) is definitively proven by its 3J correlation to the C=O ( δ 166.0) and C8a ( δ 144.0) carbons—a spatial relationship that H4 cannot replicate. Conversely, H4 ( δ 8.95) will show a strong 3J correlation to the C5 ( δ 128.5) carbon across the bridgehead, validating the connectivity between the two fused rings.
Fig 2: Key HMBC (2J and 3J) proton-carbon correlation network confirming the quinoline core.

